

Spectroscopic data (NMR, IR, MS) for cyclohexylamine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Cyclohexylamine

Cat. No.: B046788

[Get Quote](#)

Abstract

Cyclohexylamine ($C_6H_{11}NH_2$), an aliphatic primary amine, serves as a critical intermediate in numerous industrial applications, from the synthesis of vulcanization accelerators to corrosion inhibitors and pharmaceuticals.^[1] Its molecular structure, comprising a flexible cyclohexane ring bonded to an amino group, presents a rich subject for spectroscopic analysis. This guide provides an in-depth examination of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of **cyclohexylamine**. Designed for researchers and drug development professionals, this document synthesizes foundational principles with expert interpretation, offering a comprehensive resource for the structural elucidation and quality control of this vital chemical compound.

Molecular Structure and Conformational Dynamics

Cyclohexylamine consists of a cyclohexane ring primarily adopting a chair conformation, to which an amino (-NH₂) group is attached.^[1] This substitution leads to two possible conformational isomers in dynamic equilibrium: one with the amino group in an equatorial position and the other in an axial position.^{[2][3]} Infrared spectroscopy studies have shown that in the liquid state, these two conformers are present in roughly equal amounts.^{[2][3]} This equilibrium is a crucial factor in interpreting the compound's spectroscopic data, as the chemical environment of each atom is a time-average of its state in these different conformations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For **cyclohexylamine**, both ^1H and ^{13}C NMR provide definitive structural information.

Proton (^1H) NMR Spectroscopy

2.1.1. Causality and Experimental Considerations

The ^1H NMR spectrum of **cyclohexylamine** is characterized by broad, overlapping multiplets for the ten cyclohexane protons and distinct signals for the amino and methine (CH-N) protons. The complexity arises from the conformational equilibrium of the cyclohexane ring and the spin-spin coupling between adjacent, non-equivalent protons.

A standard experimental protocol is essential for acquiring high-quality, reproducible spectra.

Protocol: Acquiring a ^1H NMR Spectrum of **Cyclohexylamine**

- **Sample Preparation:** Accurately weigh 5-10 mg of high-purity **cyclohexylamine**.^{[4][5]} Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3 or D_2O) in a clean vial.^[4] Chloroform-d (CDCl_3) is a common first choice for nonpolar to moderately polar organic compounds.^[6]
- **Transfer:** Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube to a height of about 4 cm (0.5-0.6 mL).^[5] If any particulate matter is present, filter the solution through a small cotton plug in the pipette.^{[5][6]}
- **Instrument Setup:** Insert the tube into the spectrometer's spinner and place it in the depth gauge to ensure correct positioning within the probe.
- **Acquisition:**
 - **Locking & Shimming:** The instrument locks onto the deuterium signal of the solvent to stabilize the magnetic field.^[4] The magnetic field homogeneity is then optimized through an automated or manual shimming process to maximize spectral resolution.^[4]
 - **Tuning:** The probe is tuned to the ^1H frequency.^[4]

- Parameter Setup: Standard acquisition parameters include a spectral width of approximately 12-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 8 to 16) to achieve an adequate signal-to-noise ratio.
- Processing: The acquired Free Induction Decay (FID) is processed using a Fourier transform, followed by phase and baseline correction to yield the final spectrum.[7]

2.1.2. Spectral Data and Interpretation

The ^1H NMR spectrum of **cyclohexylamine** in CDCl_3 shows several key features:

- Cyclohexyl Protons (CH_2): A series of broad, overlapping multiplets appear between approximately δ 1.00 and 1.82 ppm, integrating to 10 hydrogens.[1][8] This complexity is due to the small differences in the chemical environments of the axial and equatorial protons at the C2/C6, C3/C5, and C4 positions, all of which are extensively coupled to each other.
- Methine Proton (CH-N): A multiplet centered around δ 2.62 ppm corresponds to the single proton on the carbon atom bonded to the nitrogen (C1).[8] This proton is coupled to the adjacent axial and equatorial protons at the C2 and C6 positions.
- Amino Protons (NH_2): A broad singlet is typically observed around δ 1.18 ppm, integrating to two hydrogens.[8] The signal is broad due to quadrupole broadening from the ^{14}N nucleus and chemical exchange with trace amounts of water or other protic species.

Signal (CDCl_3)	Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
NH_2	~1.18	Broad Singlet	2H	Amino Protons
CH_2	~1.00 - 1.82	Multiplet	10H	Cyclohexyl Protons (C2-C6)
CH-N	~2.62	Multiplet	1H	Methine Proton (C1)

Table 1: Summary of ^1H NMR spectral data for **cyclohexylamine**. Data sourced from ChemicalBook.[8]

Carbon-13 (¹³C) NMR Spectroscopy

2.2.1. Causality and Experimental Considerations

The ¹³C NMR spectrum provides a direct count of the non-equivalent carbon atoms in the molecule. Due to the rapid chair-chair interconversion at room temperature, the pairs of carbons C2/C6 and C3/C5 become chemically equivalent on the NMR timescale, resulting in a simplified spectrum with only four distinct signals.

The experimental protocol is similar to that for ¹H NMR, with the key difference being the need for a higher sample concentration (e.g., 20-50 mg) and a greater number of scans to compensate for the low natural abundance and sensitivity of the ¹³C nucleus.[4][9]

2.2.2. Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum of **cyclohexylamine** reveals four signals, consistent with the molecule's symmetry.

- C1 (CH-N): The carbon atom directly attached to the electron-withdrawing amino group is the most deshielded, appearing furthest downfield at δ 50.2 ppm.[1]
- C2/C6: These carbons, adjacent to the C1 carbon, resonate at δ 33.7 ppm.[1]
- C3/C5: The next pair of carbons in the ring appears at δ 25.4 ppm.[1]
- C4: The carbon atom most remote from the amino group is the most shielded, resonating at the highest field (δ 24.6 ppm).[1]

Carbon Atom	Chemical Shift (δ , ppm)
C1	50.2
C2, C6	33.7
C3, C5	25.4
C4	24.6

Table 2: Summary of ^{13}C NMR spectral data for **cyclohexylamine**. Data sourced from Vertex AI Search.[1]

Infrared (IR) Spectroscopy

3.1. Causality and Experimental Considerations

IR spectroscopy probes the vibrational modes of a molecule, providing invaluable information about the functional groups present. For **cyclohexylamine**, the key signatures are the N-H stretches of the primary amine and the C-H stretches of the saturated ring.

As a liquid, **cyclohexylamine** can be analyzed neat, as a thin film between two salt plates (e.g., KBr or NaCl).[10][11]

Protocol: Acquiring an FT-IR Spectrum of Liquid **Cyclohexylamine**

- **Setup:** Ensure the FT-IR spectrometer and the sample compartment are clean and dry.
- **Background Spectrum:** Acquire a background spectrum of the empty sample compartment to account for atmospheric CO_2 and water vapor.
- **Sample Preparation (Neat Film):** Place a single drop of **cyclohexylamine** onto one KBr plate.[10] Carefully place a second plate on top and give a slight turn to spread the liquid into a thin, uniform film.[10]
- **Data Acquisition:** Place the assembled plates into the spectrometer's sample holder. Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm^{-1} .[12]
- **Data Processing:** The final spectrum is automatically ratioed against the background spectrum and presented in terms of transmittance or absorbance versus wavenumber (cm^{-1}).
- **Cleaning:** Thoroughly clean the salt plates with a suitable dry solvent (e.g., methylene chloride followed by ethanol) and store them in a desiccator.[10]

3.2. Spectral Data and Interpretation

The IR spectrum of **cyclohexylamine** displays several characteristic absorption bands.

- N-H Stretching: Primary amines show two distinct bands in the $3500\text{-}3300\text{ cm}^{-1}$ region. For **cyclohexylamine**, these appear as a doublet at approximately 3378 cm^{-1} (asymmetric stretch) and 3291 cm^{-1} (symmetric stretch).[1] The presence of this doublet is definitive proof of a primary amine (-NH₂).
- C-H Stretching: Strong absorptions between 2960 and 2850 cm^{-1} are characteristic of the sp³ C-H stretching vibrations of the cyclohexane ring.[1]
- N-H Bending (Scissoring): A medium-intensity band around 1615 cm^{-1} is due to the in-plane bending or "scissoring" vibration of the N-H bonds.[1]
- C-H Bending: A band at 1449 cm^{-1} corresponds to the scissoring vibration of the CH₂ groups in the ring.[1]

Vibrational Mode	Wavenumber (cm ⁻¹)	Intensity
N-H Asymmetric Stretch	3378	Medium
N-H Symmetric Stretch	3291	Medium
C(sp ³)-H Stretch	2850-2960	Strong
N-H Bend (Scissoring)	1615	Medium
C-H Bend (Scissoring)	1449	Medium

Table 3: Key IR absorption bands for liquid **cyclohexylamine**. Data sourced from Vertex AI Search and NIST WebBook.[1][13]

Mass Spectrometry (MS)

4.1. Causality and Experimental Considerations

Electron Ionization Mass Spectrometry (EI-MS) is a "hard" ionization technique that bombards molecules with high-energy electrons (typically 70 eV), causing both ionization and extensive fragmentation.[14][15][16] This fragmentation provides a molecular fingerprint that is highly reproducible and useful for structural confirmation.

Protocol: Acquiring an EI Mass Spectrum

- Sample Introduction: A volatile liquid sample like **cyclohexylamine** is typically introduced via a gas chromatograph (GC-MS) or a direct insertion probe.[15] The sample is vaporized in a high-vacuum environment.
- Ionization: In the ion source, the gaseous molecules are bombarded by a 70 eV electron beam.[14] This ejects an electron from the molecule, forming a positively charged radical cation, known as the molecular ion ($M^{+\bullet}$).
- Fragmentation: The high internal energy of the molecular ion causes it to rapidly fragment into smaller, more stable ions and neutral radicals.[17]
- Analysis: The resulting mixture of ions is accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).
- Detection: An electron multiplier detects the ions, generating a mass spectrum that plots relative ion abundance versus m/z .

4.2. Spectral Data and Interpretation

The mass spectrum of **cyclohexylamine** (molar mass 99.17 g/mol) shows a characteristic fragmentation pattern.[18]

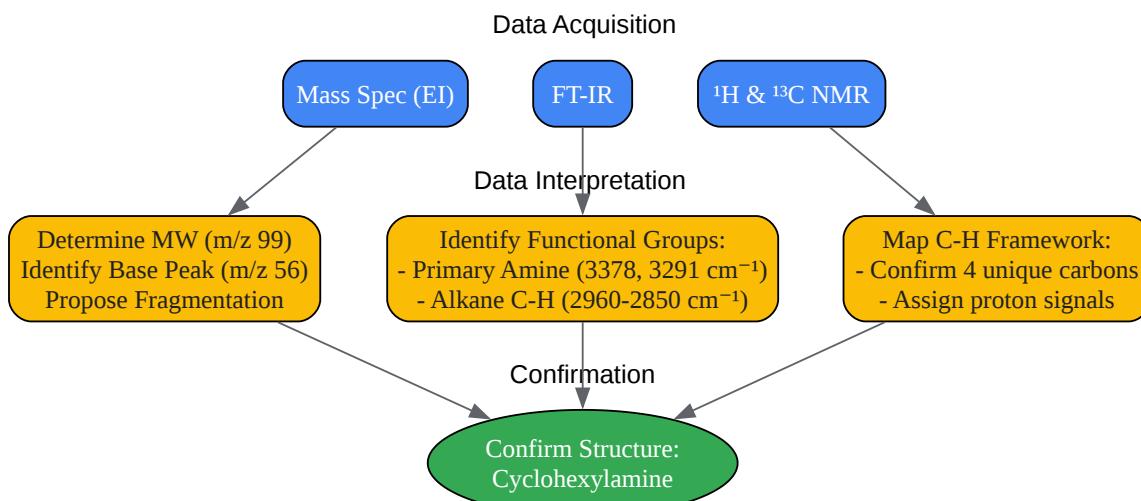
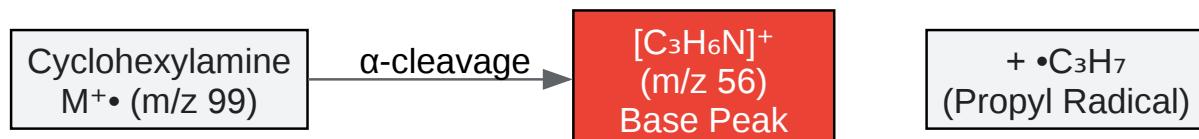
- Molecular Ion ($M^{+\bullet}$): A peak corresponding to the molecular ion is observed at m/z 99.[1][19] Its presence confirms the molecular weight of the compound.
- Base Peak: The most intense peak in the spectrum, the base peak, appears at m/z 56.[19] This highly stable fragment is formed via a characteristic α -cleavage adjacent to the nitrogen atom, resulting in the loss of a propyl radical ($\bullet C_3H_7$).
- Other Significant Fragments:
 - m/z 82: Loss of the amino group ($\bullet NH_2$) as a neutral radical.[1]
 - m/z 43: This fragment likely corresponds to a propyl cation or a related $C_3H_7^+$ species.[19]
 - m/z 30: A common fragment for primary amines, representing $[CH_2=NH_2]^+$.

m/z	Relative Intensity	Proposed Fragment Identity	Formation Pathway
99	Low-Medium	$[\text{C}_6\text{H}_{13}\text{N}]^+$	Molecular Ion ($\text{M}^+\bullet$)
82	Low	$[\text{C}_6\text{H}_{10}]^+$	$\text{M}^+\bullet - \bullet\text{NH}_2$
56	100 (Base Peak)	$[\text{C}_3\text{H}_6\text{N}]^+$	α -cleavage, $\text{M}^+\bullet - \bullet\text{C}_3\text{H}_7$
43	Medium	$[\text{C}_3\text{H}_7]^+$	Ring Fragmentation
30	Medium	$[\text{CH}_4\text{N}]^+$	$[\text{CH}_2=\text{NH}_2]^+$

Table 4: Major fragments in the EI mass spectrum of **cyclohexylamine**. Data sourced from PubChem and Vertex AI Search.[\[1\]](#)[\[19\]](#)

4.2.1. Fragmentation Pathway Diagram

The formation of the key m/z 56 fragment can be visualized as follows:



[Click to download full resolution via product page](#)

Caption: Integrated workflow for the spectroscopic analysis of **cyclohexylamine**.

- Mass Spectrometry: First, determine the molecular weight from the molecular ion peak (m/z 99). Analyze the fragmentation pattern to gain initial structural clues, such as the presence of an amine suggested by the α -cleavage.
- Infrared Spectroscopy: Confirm the presence of key functional groups. The N-H stretching doublet is definitive for a primary amine, and strong C-H stretches confirm the aliphatic nature.
- NMR Spectroscopy: Use ^{13}C NMR to confirm the number of unique carbon environments (four, due to symmetry). Use 1H NMR to analyze the proton environments and their connectivity, confirming the cyclohexyl ring structure and the relative positions of the protons.

- Final Confirmation: When combined, these techniques provide unambiguous evidence for the structure of **cyclohexylamine**.

Conclusion

The spectroscopic analysis of **cyclohexylamine** is a clear illustration of how fundamental analytical techniques provide a detailed picture of molecular structure. The ^1H and ^{13}C NMR spectra define the carbon skeleton and proton environments, influenced by the ring's conformational dynamics. Infrared spectroscopy provides rapid and definitive confirmation of the primary amine functional group. Finally, mass spectrometry confirms the molecular weight and reveals characteristic fragmentation pathways that serve as a structural fingerprint. This guide provides the foundational data, protocols, and interpretive logic required for the confident identification and characterization of **cyclohexylamine** in research and industrial settings.

References

- Vertex AI Search. (2026). **Cyclohexylamine** (C₆H₁₃N) properties.
- National Institute of Standards and Technology. (n.d.). **Cyclohexylamine**. In NIST Chemistry WebBook.
- National Institute of Standards and Technology. (n.d.). **Cyclohexylamine** IR Spectrum. In NIST Chemistry WebBook.
- Katon, J. E., & Feairheller, W. R. (1973). Infrared Studies of **Cyclohexylamine**. *Journal of AOAC INTERNATIONAL*, 56(4), 1015-1021.
- PubChem. (n.d.). **Cyclohexylamine**. National Center for Biotechnology Information.
- ALWSCI Technologies. (2025). How To Prepare And Run An NMR Sample.
- University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences.
- University of Rochester. (n.d.). How to Get a Good ^1H NMR Spectrum. Department of Chemistry.
- University of Notre Dame. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS.
- Northern Illinois University. (n.d.). FT-IR sample preparation. Department of Chemistry and Biochemistry.
- Drawell. (2025). FTIR Analysis for Liquid Samples - What You Need to Know.
- Chemistry LibreTexts. (2022). 3.1: Electron Ionization.
- SHIMADZU CORPORATION. (n.d.). Ionization Modes: EI.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. webqc.org [webqc.org]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 5. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 6. How To [chem.rochester.edu]
- 7. Developing and Standardizing a Protocol for Quantitative Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy of Saliva - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclohexylamine(108-91-8) ¹H NMR [m.chemicalbook.com]
- 9. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 10. eng.uc.edu [eng.uc.edu]
- 11. researchgate.net [researchgate.net]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. Cyclohexylamine [webbook.nist.gov]
- 14. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 15. Electron ionization - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Ionization Modes: EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 18. Cyclohexylamine [webbook.nist.gov]
- 19. Cyclohexylamine | C₆H₁₁NH₂ | CID 7965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic data (NMR, IR, MS) for cyclohexylamine]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b046788#spectroscopic-data-nmr-ir-ms-for-cyclohexylamine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com